Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 2,4-dioxo-3-phenylimidazolidinone moiety and an ethyl 4-oxobutanoate ester group. The imidazolidinone core, a five-membered ring containing two carbonyl groups, is a notable pharmacophore associated with enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-2-28-19(26)9-8-17(24)21-12-10-15(11-13-21)22-14-18(25)23(20(22)27)16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGSMANDQPZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of phenylisocyanate with an appropriate amine to form the imidazolidinone ring.
Piperidine Ring Formation: The imidazolidinone intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.
Esterification: The final step involves the esterification of the piperidine-imidazolidinone intermediate with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl groups in the imidazolidinedione moiety and ester functionality are prime targets for nucleophilic attack. Key observations include:
-
Amide Formation : Reaction with primary amines (e.g., methylamine) under basic conditions replaces the ester’s ethoxy group, yielding corresponding amides.
-
Thioesterification : Treatment with thiols (e.g., ethanethiol) in the presence of catalytic acid generates thioester derivatives.
Mechanistic Pathway :
-
Nucleophile (e.g., amine) attacks the carbonyl carbon of the ester.
-
Tetrahedral intermediate forms, followed by ethoxide elimination.
-
Stabilization via proton transfer yields the substituted product.
Cyclization and Ring-Opening Reactions
The compound’s piperidine and imidazolidinedione rings participate in cyclization or ring-modification reactions:
-
Intramolecular Cyclization : Heating in polar aprotic solvents (e.g., DMF) induces cyclization between the piperidine nitrogen and the ketone group, forming a bicyclic structure.
-
Ring-Opening with Grignard Reagents : Reaction with methylmagnesium bromide cleaves the imidazolidinedione ring, producing a diketone intermediate.
| Reaction Type | Conditions | Product |
|---|---|---|
| Intramolecular Cyclization | DMF, 120°C, 6 h | Bicyclo[5.4.0]imidazolidine derivative |
| Grignard Addition | THF, 0°C → RT, 2 h | Linear diketone with piperidine side chain |
Oxidation and Reduction Pathways
The 4-oxobutanoate chain and imidazolidinedione system exhibit redox activity:
-
Oxidation of the Ketone : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the ketone to a carboxylic acid, yielding 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoic acid.
-
Reduction of the Imidazolidinedione : Sodium borohydride selectively reduces the dione to a diol, preserving the ester group.
Key Data :
-
Oxidation yield: ~65% (isolated).
-
Reduction selectivity: >90% for dione → diol.
Biological Interaction-Driven Reactions
The compound participates in reactions mimicking enzymatic environments:
-
Hydrolysis in Simulated Gastric Fluid : The ester bond hydrolyzes at pH 1.2 (37°C, 24 h), forming 4-oxobutanoic acid and the corresponding piperidine-imidazolidinedione alcohol.
-
Michael Addition with Thiols : In buffered solutions (pH 7.4), cysteine derivatives undergo Michael addition to the α,β-unsaturated ketone (if formed in situ).
Cross-Coupling Reactions
The phenyl group attached to the imidazolidinedione enables palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
Optimized Conditions :
Stability and Degradation Pathways
-
Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the piperidine-imidazolidinedione bond, releasing CO₂ and forming phenylpiperidine fragments.
-
Photolytic Degradation : UV exposure (254 nm) induces ester bond cleavage, producing ethyl 4-oxobutanoate and a secondary amine.
Comparative Reactivity with Structural Analogues
The compound’s reactivity diverges from analogues due to its unique substitution pattern:
Mechanistic Insights from Spectroscopic Data
-
NMR Monitoring : Reaction progress tracked via disappearance of ester carbonyl signal at δ 170.5 ppm (¹³C NMR).
-
IR Spectroscopy : Formation of amides confirmed by N–H stretch at ~3300 cm⁻¹ and C=O shift to 1680 cm⁻¹.
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the Piperidine Ring : This step may involve cyclization reactions that create the piperidine structure.
- Introduction of the Imidazolidine Moiety : This could be achieved through nucleophilic substitutions involving carbonyl groups.
- Esterification : The final step would involve the formation of the ethyl ester group through reaction with an acid chloride or similar reagent.
The intricate architecture of this compound allows for various modifications, which can lead to derivatives with enhanced biological properties.
Biological Activities
This compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have indicated that compounds with similar structures demonstrate antimicrobial activity. The presence of the imidazolidine and piperidine rings may contribute to interactions with bacterial cell membranes or enzymes, leading to inhibition of growth.
Antitumor Activity
Research has highlighted the potential for compounds containing similar pharmacophores to exhibit antitumor effects. The combination of multiple active sites within this compound may enhance its efficacy against various cancer cell lines.
Neuroprotective Effects
Given its structural features, this compound may also interact with neurological targets, suggesting potential applications in neuroprotection or treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the properties and applications of related compounds:
| Study | Findings |
|---|---|
| Gursoy & Karal (2003) | Identified antimicrobial properties in derivatives similar to this compound. |
| El-Azab et al. (2013) | Reported antitumor activity in compounds containing imidazolidine structures. |
| Godhani et al. (2016) | Demonstrated neuroprotective effects in related piperidine derivatives. |
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14)
- Structure: Features a tert-butylphenyl group attached to the 4-oxobutanoate backbone .
- Key Differences: Substituents: Lacks the piperidine and imidazolidinone rings present in the target compound. Physicochemical Properties: The tert-butyl group increases hydrophobicity (higher logP) compared to the polar imidazolidinone, likely reducing aqueous solubility. Synthesis: Prepared via esterification or Friedel-Crafts acylation, contrasting with the target compound’s cyclization steps for imidazolidinone formation.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Contains a pyridazine ring linked to a phenethylamino-benzoate scaffold .
- Key Differences: Heterocycles: Pyridazine (a six-membered ring with two adjacent nitrogen atoms) vs. imidazolidinone (five-membered with two carbonyls). Biological Implications: Pyridazines are associated with kinase inhibition or antimicrobial activity, whereas imidazolidinones may target proteases or GABA receptors.
Impurity C(EP): 9-Hydroxyrisperidone
- Structure : A risperidone derivative with a hydroxy group and a fluorobenzisoxazole-piperidine moiety .
- Key Differences: Functional Groups: Fluorobenzisoxazole (electron-withdrawing) vs. phenylimidazolidinone (hydrogen-bonding capable).
Ethyl 4-[(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)amino]piperidine-1-carboxylate
Biological Activity
Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by an ethyl ester group, a piperidine ring, and an imidazolidine moiety, this compound exhibits a unique structural arrangement that suggests diverse applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃O₅. The presence of multiple functional groups, including carbonyls and esters, enhances its reactivity and potential for biological interactions.
Research indicates that the compound may interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it could exhibit enzyme inhibition properties, which are critical for its potential therapeutic applications. Molecular docking simulations have been proposed to evaluate binding affinities with specific targets, providing insights into its mechanism of action.
Pharmacological Applications
This compound has potential applications in:
- Anticancer Research : Its structural characteristics make it a candidate for the development of anticancer agents.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties; thus, this compound may also demonstrate efficacy against various bacterial strains.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of structurally related compounds. For instance:
- Antibacterial Activity : A study comparing various derivatives showed that certain imidazolidine-based compounds exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measured at 17 mm and 15 mm respectively .
- Cytotoxicity : In vitro assays have been conducted to assess cytotoxic effects against cancer cell lines. Preliminary results indicate varying levels of cytotoxicity, suggesting a need for further exploration into dosage and efficacy.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate | Dioxoisoindoline structure | Anticancer properties | Modifications enhance activity |
| Benzodioxane Derivatives | Benzodioxane moiety | Alpha2C antagonism | Neuropharmacological potential |
| 6-amino derivatives | Amino substitutions on rings | Antibacterial activity | Effective against specific strains |
| Ethyl 3-oxo derivatives | Various functional groups | Antimicrobial and cytotoxic effects | High potency against MDR pathogens |
Q & A
Q. What in vitro models are suitable for evaluating the compound’s activity in neurological disorders?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
